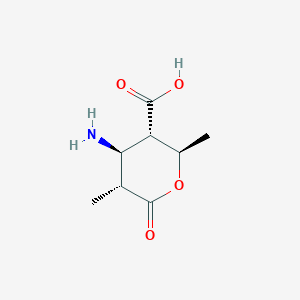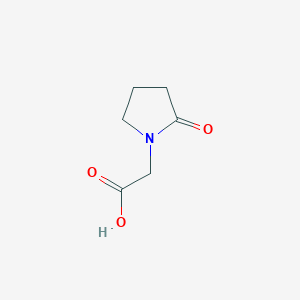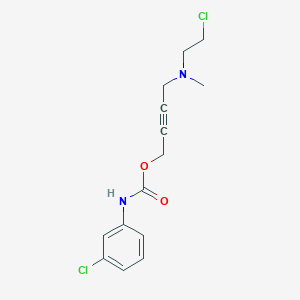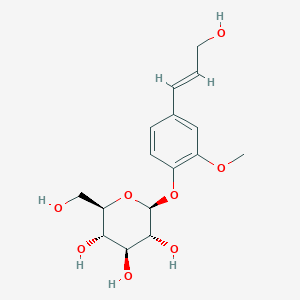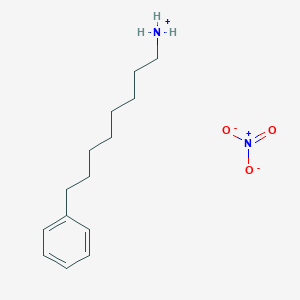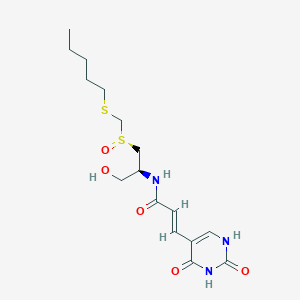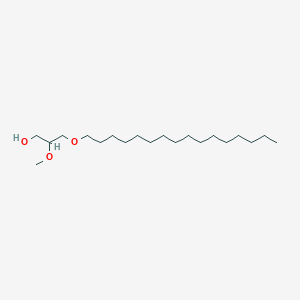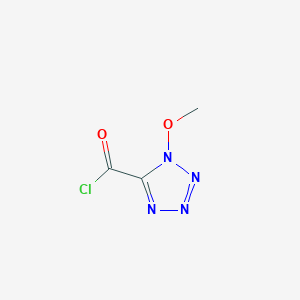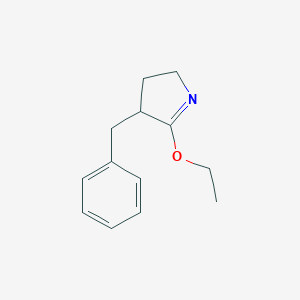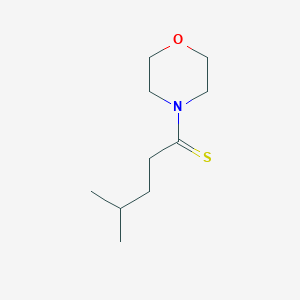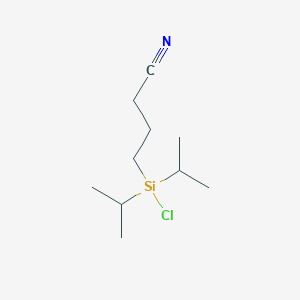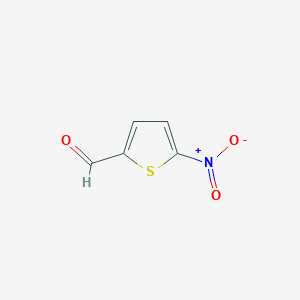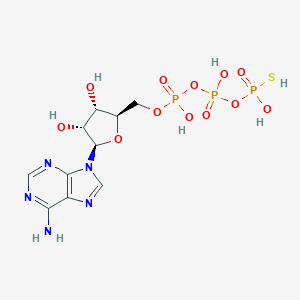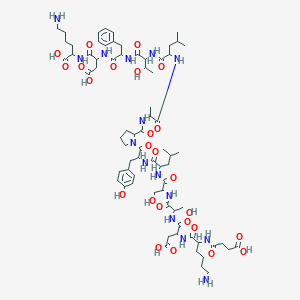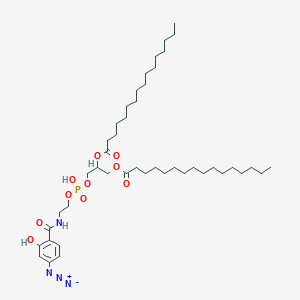
Asa-PE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asa-PE, also known as Asarum europaeum L. extract, is a natural compound derived from the leaves of Asarum europaeum L. plant. It has been widely studied for its potential medicinal properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of Asa-PE is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. Asa-PE has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE).
Biochemische Und Physiologische Effekte
Asa-PE has been shown to have various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, antioxidant, and antimicrobial properties. Asa-PE has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Asa-PE in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Asa-PE has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using Asa-PE in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for Asa-PE research. One of the future directions is to investigate the potential of Asa-PE in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to explore the potential of Asa-PE as a natural antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the mechanism of action of Asa-PE and to optimize its extraction and purification methods.
Conclusion:
In conclusion, Asa-PE is a natural compound derived from the leaves of Asa-PE europaeum L. plant. It has shown promising results in various scientific research studies and has been studied for its potential therapeutic properties. Asa-PE has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential in the treatment of various diseases. Further research is needed to elucidate the mechanism of action of Asa-PE and to explore its potential in various therapeutic applications.
Synthesemethoden
Asa-PE is extracted from the leaves of Asa-PE europaeum L. plant using various extraction techniques, including maceration, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using different chromatographic methods, such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Asa-PE has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Asa-PE has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
114747-15-8 |
|---|---|
Produktname |
Asa-PE |
Molekularformel |
C44H77N4O10P |
Molekulargewicht |
853.1 g/mol |
IUPAC-Name |
[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |
InChI-Schlüssel |
HVDKSGGZKJJZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



